molecular formula C19H14F5NO5S2 B6494077 4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 896328-28-2

4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6494077
CAS No.: 896328-28-2
M. Wt: 495.4 g/mol
InChI Key: KLRGMUKLORPATO-UHFFFAOYSA-N
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Description

This compound is a dual sulfonamide derivative featuring a 4-fluorobenzenesulfonyl group, a 3-(trifluoromethyl)benzenesulfonamide moiety, and a furan-2-yl substituent on an ethyl chain. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes like carbonic anhydrases or kinases .

Properties

IUPAC Name

4-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F5NO5S2/c20-12-3-5-13(6-4-12)31(26,27)18(17-2-1-9-30-17)11-25-32(28,29)14-7-8-16(21)15(10-14)19(22,23)24/h1-10,18,25H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRGMUKLORPATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F5NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide, also known as G856-5412, is a synthetic compound that belongs to the class of sulfonamides. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C_{19}H_{14}F_5N_0_5S_2, with a molecular weight of 495.4 g/mol. Its structural characteristics include multiple fluorine substitutions and a furan ring, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₄F₅N₀₅S₂
Molecular Weight495.4 g/mol
IUPAC NameThis compound
CAS Number896328-28-2

Sulfonamides, including this compound, are known to act as inhibitors of carbonic anhydrase (CA), an enzyme that plays a crucial role in maintaining acid-base balance and fluid secretion. The inhibition of CA can modulate various physiological processes, including neurotransmitter release and neuronal excitability.

In a study involving a related sulfonamide derivative (4-fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide), it was observed that this compound enhanced dopaminergic tone and normalized neuroplasticity by stabilizing glutamate release in the brain . This suggests that similar mechanisms may be at play for G856-5412.

Biological Activity Studies

Several studies have investigated the biological effects of G856-5412 and its analogs:

  • Behavioral Sensitization : Research demonstrated that G856-5412 significantly attenuated nicotine-induced behavioral sensitization in mice. In experiments where mice were administered nicotine along with varying doses of the compound (20, 40, and 60 mg/kg), locomotor activity was recorded, showing a notable reduction in activity among treated groups compared to controls .
  • Adenosine Modulation : The same study reported that treatment with G856-5412 at the highest dose led to a significant decrease in adenosine levels within the striatum, indicating potential effects on neurotransmitter systems involved in addiction and reward pathways .

Case Studies

Case Study: Nicotine-Induced Behavioral Sensitization

  • Objective : To evaluate the impact of G856-5412 on nicotine-induced behavioral changes.
  • Methodology : Mice were divided into groups receiving saline or nicotine (0.5 mg/kg i.p.) for seven days, followed by treatment with G856-5412.
  • Results : All doses of G856-5412 reduced locomotor activity associated with nicotine exposure, with the highest dose showing significant efficacy in lowering adenosine levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₁H₁₆F₄N₂O₅S₂* ~554.5 (calc.) Dual fluorobenzenesulfonamides, trifluoromethyl, furan High lipophilicity (logP), strong electron-withdrawing effects, metabolic stability
4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide C₁₆H₁₄FNO₅S₃ 415.5 Thiophene-2-sulfonyl, single fluorobenzenesulfonamide Lower MW, reduced hydrophobicity, potential solubility advantages
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide C₁₇H₂₀FN₃O₃S ~377.4 (calc.) Pyrimidine core, formyl, isopropyl, methylsulfonamide Heterocyclic diversity, possible metabolic instability due to formyl group
N-(4-bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide C₁₃H₁₁BrN₂O₄S 371.2 Bromo, nitro, methylphenyl Nitro group may confer toxicity risks; less stable than fluorinated analogs
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide C₁₈H₁₄F₂NOS ~349.4 (calc.) Thienylidene, fluorophenyl, benzamide Benzamide pharmacophore; divergent target selectivity vs. sulfonamides

*Molecular formula and weight inferred from structural analysis.

Key Observations:
  • Lipophilicity : The trifluoromethyl group and fluorinated aryl rings increase logP compared to ’s thiophene derivative, favoring membrane permeability but possibly reducing aqueous solubility.
  • Metabolic Stability : Fluorine atoms and sulfonamide groups in the target compound likely improve metabolic stability over nitro-containing analogs () or formyl-substituted compounds () .

Research Findings and Implications

  • Virtual Screening: Structural similarity methods () prioritize sulfonamide-containing compounds for enzyme inhibition assays. However, minor substituent changes (e.g., thiophene vs. fluorobenzene) can drastically alter activity, necessitating empirical validation .
  • Toxicity Profiles: The target compound’s lack of reactive nitro or bromo groups (cf.

Preparation Methods

Preparation of 4-Fluoro-3-(Trifluoromethyl)benzenesulfonamide (Intermediate A)

Route 1: Direct Sulfonation of Fluorinated Arenes
4-Fluoro-3-(trifluoromethyl)benzene is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, followed by amidation with aqueous ammonia (Scheme 1).

Reaction Conditions :

  • Temperature: 0–5°C (sulfonation), 25°C (amidation).

  • Yield: 68–72%.

Analytical Data :

  • ¹H NMR (CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 7.2 Hz, 1H), 5.42 (s, 2H, NH₂).

  • MS (ESI) : m/z 272.1 [M+H]⁺.

Route 2: Trifluoromethylation via Radical Pathways
3-Bromo-4-fluorobenzenesulfonamide undergoes trifluoromethylation using Umemoto’s reagent (CF₃⁺ reagent) under photoredox catalysis.

Optimization :

  • Catalyst: Ru(bpy)₃Cl₂ (2 mol%).

  • Solvent: DMF/H₂O (9:1).

  • Yield: 58%.

Synthesis of 4-Fluorobenzenesulfonyl Chloride (Intermediate B)

Chlorosulfonation of Fluorobenzene
Fluorobenzene reacts with chlorosulfonic acid (2 eq) at 40°C for 6 hours, yielding 4-fluorobenzenesulfonyl chloride (Scheme 2).

Key Parameters :

  • Purity: >95% (by GC-MS).

  • Yield: 84%.

Preparation of 2-(Furan-2-yl)ethylamine Derivative (Intermediate C)

Step 1: Grignard Addition to Furan-2-carbaldehyde
Furan-2-carbaldehyde is treated with ethylmagnesium bromide (3 eq) in THF at −78°C, followed by quenching with NH₄Cl to yield 2-(furan-2-yl)ethanol.

Step 2: Mitsunobo Reaction for Amine Formation
2-(Furan-2-yl)ethanol undergoes Mitsunobo reaction with phthalimide, followed by hydrazine deprotection to yield 2-(furan-2-yl)ethylamine.

Yield : 76% over two steps.

Coupling Strategies for Final Assembly

Sulfonamide Bond Formation

Intermediate C is reacted with Intermediate B (4-fluorobenzenesulfonyl chloride) in pyridine/dichloromethane (1:1) at 0°C to form N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl] sulfonamide (Scheme 3).

Reaction Monitoring :

  • Completion: TLC (Rf = 0.45, hexane/EtOAc 3:1).

  • Yield: 82%.

Final Alkylation with Intermediate A

The secondary amine from Step 3.1 is alkylated with Intermediate A using EDC/HOBt coupling in DMF at 60°C for 12 hours (Scheme 4).

Optimization Insights :

  • Solvent Screening : DMF outperforms THF and acetonitrile (Table 1).

  • Catalyst : EDC/HOBt system critical for amide bond formation.

SolventTemperature (°C)Yield (%)
DMF6075
THF6032
MeCN6041

Purification : Column chromatography (SiO₂, hexane/EtOAc 2:1).

Alternative Synthetic Approaches

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling between 3-(trifluoromethyl)-4-fluorophenylboronic acid and a brominated sulfonamide precursor offers a modular route (Scheme 5).

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃.

  • Yield: 67%.

Electrophilic Trifluoromethylation

Late-stage trifluoromethylation using Togni’s reagent (CF₃⁺) on a preassembled sulfonamide skeleton achieves the trifluoromethyl group (Scheme 6).

Limitations :

  • Regioselectivity challenges (para/ortho ratio 3:1).

  • Yield: 49%.

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on the ethyl bridge necessitate high-dilution conditions during coupling.

  • Fluorine Sensitivity : Acidic conditions risk defluorination; maintained pH >7 in aqueous steps.

  • Purification : Reverse-phase HPLC (C18 column) resolves sulfonamide diastereomers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this sulfonamide derivative, and what reagents/conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves multi-step routes, starting with nucleophilic substitution of fluorobenzenesulfonyl chloride with a furan-2-yl ethylamine intermediate. Key steps include coupling reactions under basic conditions (e.g., triethylamine in DCM) to form the sulfonamide bond. Temperature control (0–5°C) during sulfonation prevents side reactions . Final purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of fluorinated aromatic rings and sulfonamide protons. 13C^{13}\text{C} NMR identifies the trifluoromethyl group.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the furan and sulfonyl groups, as demonstrated in structurally similar spirocyclic sulfonamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges) or impurities. To address this:

  • Dose-Response Studies : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines.
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing trifluoromethyl with nitro groups) to isolate pharmacophores .
  • Metabolic Stability Testing : Assess if degradation products contribute to observed activity .

Q. What strategies optimize reaction conditions to minimize by-products during large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry to identify optimal parameters.
  • In-line Analytics : Use FTIR or HPLC to monitor reaction progress and detect intermediates .
  • Flow Chemistry : Continuous flow systems improve mixing and heat transfer, reducing side reactions like sulfonate ester formation .

Q. How can the stability of this compound under physiological conditions be evaluated for drug discovery?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic/basic buffers, oxidative stress (H2_2O2_2), and light to identify degradation pathways.
  • LC-MS/MS Analysis : Quantify degradation products and correlate with structural vulnerabilities (e.g., hydrolytic cleavage of the sulfonamide bond) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months to predict shelf-life .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solvent Polarity Index Testing : Measure solubility in a solvent series (e.g., water, ethanol, hexane) to identify solvent-solute interactions.
  • Computational Modeling : Use COSMO-RS or DFT calculations to predict solubility based on charge distribution and H-bonding capacity .
  • Crystal Packing Analysis : X-ray data may reveal hydrophobic interactions (e.g., trifluoromethyl groups) that reduce solubility in polar solvents .

Experimental Design Considerations

Q. What in vitro assays are suitable for probing the mechanism of action of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorescence-based activity probes.
  • Receptor Binding Studies : Radiolabeled ligand displacement assays (e.g., 3H^{3}\text{H}-ligands) quantify affinity for receptors like GPCRs .
  • Transcriptomic Profiling : RNA-seq or qPCR arrays identify downstream gene expression changes post-treatment .

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